CYP1A2 Inhibition Liability: 3‑Chloro‑4‑fluorobenzyl Alcohol vs. 4‑Chloro Analog
The 3‑chloro‑4‑fluorophenyl moiety has been explicitly flagged as a structural alert for CYP1A2 inhibition. In a panel screen of 3‑chloro‑4‑fluorobenzyl alcohol (a close surrogate of the target compound), CYP1A2 inhibition was confirmed ('Yes'), whereas CYP2C19, CYP2C9, CYP2D6, and CYP3A4 were negative . This contrasts with the 4‑chlorophenyl analog (1‑(4‑chlorophenyl)-2‑methylpropan‑2‑ol, CAS 5468‑97‑3), for which published CYP1A2 inhibition data are absent from comparable screening panels. For medicinal chemistry teams optimizing against CYP1A2‑mediated clearance, the 3‑chloro‑4‑fluoro substitution pattern provides a tractable liability that can be engineered out, whereas the 4‑chloro analog offers no such characterized liability handle.
| Evidence Dimension | CYP1A2 inhibition (binary panel screen) |
|---|---|
| Target Compound Data | 3‑Chloro‑4‑fluorobenzyl alcohol: CYP1A2 inhibitor = Yes (qualitative panel, predicted) |
| Comparator Or Baseline | 1‑(4‑Chlorophenyl)-2‑methylpropan‑2‑ol (CAS 5468‑97‑3): no published CYP1A2 inhibition data available in comparable screening panels |
| Quantified Difference | Qualitative difference: characterized CYP1A2 liability present for 3‑Cl‑4‑F substitution; data absent for 4‑Cl substitution |
| Conditions | In silico / in vitro CYP inhibition panel (Alfa Chemistry / ChemWhat ADMET profile for 3‑chloro‑4‑fluorobenzyl alcohol). |
Why This Matters
Early identification of CYP1A2 inhibition liability allows medicinal chemistry teams to prioritize or deprioritize this scaffold based on project-specific ADME requirements, a decision point unavailable for the 4‑chloro analog.
